2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol
Description
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3 |
InChI Key |
MYCQOUUJFSTCIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in an appropriate solvent.
Major Products Formed
Oxidation: 4-Methoxy-3-(trifluoromethyl)benzaldehyde or 4-Methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are valuable in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol, differing primarily in substituents, chain length, or functional groups:
Table 1: Key Structural Analogues and Their Properties
*Similarity scores derived from Tanimoto coefficient calculations .
Commercial Availability and Research Use
Suppliers list analogues like 2-[4-Methoxy-3-(trifluoromethyl)phenyl]phenol and pyridine-3-carboxylic acid derivatives, indicating their accessibility for research .
Biological Activity
2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol is an organic compound notable for its unique structural features, including a trifluoromethyl group and a methoxy group attached to a phenyl ring. These structural characteristics contribute significantly to its biological activity, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol is C10H10F3O2, with a molecular weight of approximately 235.20 g/mol. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups influences its chemical reactivity and biological interactions.
The biological activity of this compound is closely linked to its ability to interact with various molecular targets such as enzymes and receptors. The mechanism involves the formation of hydrogen bonds facilitated by the amino group, while the methoxy and trifluoromethyl groups enhance hydrophobic interactions, potentially influencing binding affinity and specificity towards biological targets .
Pharmacological Applications
Research indicates that 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol exhibits several pharmacological properties:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX). The trifluoromethyl group enhances its binding affinity to these enzymes .
- Cytotoxicity : In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. The IC50 values indicate moderate cytotoxicity levels comparable to established anticancer agents .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 2-Amino-2-(4-methoxyphenyl)ethanol | Lacks trifluoromethyl group | Different reactivity profile | Lower enzyme inhibition |
| 2-Amino-2-(3-trifluoromethylphenyl)ethanol | Lacks methoxy group | Affects reactivity and applications | Moderate cytotoxicity |
| 4-Methoxy-3-trifluoromethylbenzaldehyde | Aldehyde functional group | Reactivity differs due to functional group | Limited biological activity |
| 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid | Carboxylic acid functional group | Impacts solubility and biological interactions | Antioxidant properties |
Case Studies
- Inhibition of COX-2 : A study evaluated the inhibitory effects of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol on COX-2 enzyme activity. The results indicated a significant reduction in enzyme activity, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on MCF-7 cells revealed that the compound exhibited cytotoxic effects with an IC50 value comparable to standard chemotherapeutics. This positions it as a potential candidate for further development in cancer therapy .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol?
Answer:
The synthesis typically involves two key steps: (1) introducing the trifluoromethyl group onto the phenyl ring and (2) coupling the ethanol moiety. A representative approach involves:
- Nucleophilic substitution : Reacting a trifluoromethyl-containing aryl halide with a methoxide source under basic conditions (e.g., K₂CO₃ in DMF) to install the methoxy group .
- Grignard or organometallic addition : Using a phenylmagnesium bromide derivative to react with ethylene oxide or its equivalent, followed by acidic workup to yield the ethanol side chain .
Purification often employs column chromatography (C18 reverse-phase) or recrystallization from solvents like ethyl acetate/hexane .
Advanced: How can reaction yields be optimized during trifluoromethyl group installation?
Answer:
Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos enhance cross-coupling efficiency for trifluoromethylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate kinetics .
- Byproduct mitigation : Adding scavengers (e.g., molecular sieves) to absorb excess halogen or water improves purity .
Contradictory data on optimal reaction times (2–24 hours) suggest pilot studies with TLC monitoring are critical .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR), and ethanol protons (δ ~1.5–4.0 ppm).
- LCMS/HPLC : LCMS (e.g., m/z 265 [M+H]⁺) confirms molecular weight, while HPLC retention times (e.g., 0.81 min under SQD-FA05 conditions) assess purity .
- FT-IR : Hydroxyl stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) validate functional groups .
Advanced: How can discrepancies in NMR data due to stereochemical or impurity issues be resolved?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially for chiral centers in the ethanol chain .
- Computational validation : DFT calculations (e.g., Gaussian 16) predict chemical shifts, aiding assignment of ambiguous peaks .
- Impurity profiling : Use preparative HPLC to isolate minor components and analyze via high-resolution MS .
Basic: What purification strategies are effective for this compound?
Answer:
- Column chromatography : Silica gel (hexane/ethyl acetate gradient) or reverse-phase C18 (acetonitrile/water) removes polar byproducts .
- Distillation : For thermally stable batches, vacuum distillation (e.g., 0.1 mmHg, 80–100°C) isolates the product .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, monitored by melting point analysis (expected ~45–50°C) .
Advanced: How to design metabolic stability studies in biological systems?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactors. Monitor degradation via LCMS at 0, 15, 30, and 60 minutes .
- Metabolite identification : High-resolution MS/MS fragments ions to detect oxidation products (e.g., ketone formation from ethanol oxidation) .
- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
Basic: What are the expected oxidation products of this compound?
Answer:
- Primary oxidation : The ethanol moiety oxidizes to a ketone, yielding 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetophenone. Chromic acid (H₂CrO₄) or Jones reagent are typical oxidants .
- Over-oxidation : Prolonged exposure to strong oxidants may degrade the methoxy group to a hydroxyl, requiring controlled reaction conditions .
Advanced: How can computational methods predict reactivity in novel derivatives?
Answer:
- DFT calculations : Optimize transition states for trifluoromethyl group installation using B3LYP/6-31G(d) to assess activation energies .
- Solvent modeling : COSMO-RS predicts solubility in reaction media (e.g., toluene vs. DMF), guiding solvent selection .
- Docking studies : For biological applications, AutoDock Vina models interactions with target enzymes (e.g., cytochrome P450) .
Basic: What storage conditions ensure compound stability?
Answer:
- Inert atmosphere : Store under argon or nitrogen at –20°C to prevent oxidation of the ethanol group .
- Desiccants : Include silica gel packs to minimize hydrolysis of the trifluoromethyl moiety .
- Light protection : Amber vials prevent UV-induced degradation of the aromatic ring .
Advanced: How to assess environmental impact and degradation pathways?
Answer:
- Biodegradation assays : OECD 301D (closed bottle test) measures microbial degradation in aqueous systems over 28 days .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) determine LC₅₀ values .
- Photolysis studies : Expose to simulated sunlight (Xe lamp) and analyze breakdown products via LC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
